molecular formula C23H18FN3OS B6513450 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide CAS No. 865657-37-0

2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B6513450
CAS No.: 865657-37-0
M. Wt: 403.5 g/mol
InChI Key: XQQMUPLBIHVIBC-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing heterocyclic derivative featuring a 1H-imidazole core substituted with a 4-fluorophenyl group at position 2, a phenyl group at position 5, and a sulfanyl-acetamide side chain at position 4 (N-phenylacetamide moiety). The synthesis of such derivatives typically involves multi-step reactions, including condensation of hydrazinecarbothioamides with α-halogenated ketones under basic conditions, as seen in analogous triazole-thione syntheses .

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3OS/c24-18-13-11-17(12-14-18)22-26-21(16-7-3-1-4-8-16)23(27-22)29-15-20(28)25-19-9-5-2-6-10-19/h1-14H,15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQMUPLBIHVIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactionsThe final step involves the formation of the sulfanyl linkage and the acetamide group under controlled conditions, often using reagents like thionyl chloride and amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes or receptors, modulating their activity. The fluorophenyl and phenyl groups can enhance the compound’s binding affinity and specificity. The sulfanyl linkage may also play a role in the compound’s overall activity by influencing its electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several acetamide and imidazole derivatives. Below is a detailed comparison based on substituent variations, synthesis routes, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Highlights Potential Implications
Target Compound : 2-{[2-(4-Fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide 1H-Imidazole - 2-(4-Fluorophenyl)
- 5-Phenyl
- 4-Sulfanyl-N-phenylacetamide
Condensation with α-halogenated ketones Enhanced lipophilicity; fluorophenyl may improve target binding
N-Cyclopropyl Analog () 1H-Imidazole - 2-Phenyl
- 4-Benzenesulfonyl
- 5-Sulfanyl-N-cyclopropylacetamide
Similar condensation, cyclopropyl substitution Reduced steric bulk; altered pharmacokinetics
N-(4-Fluorophenyl)-2-[(3-Methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide () 1,2,4-Thiadiazole - Thiadiazole core
- Dual sulfanyl groups
- N-(4-Fluorophenyl)
Thiadiazole ring formation via cyclization Increased electron-withdrawing effects; potential redox activity
Hydroxyacetamide Derivatives () 1,2,4-Triazole - Hydroxyacetamide
- Fluorophenyl/chlorophenyl substituents
Zeolite-catalyzed condensation Antiproliferative activity; hydroxy group enhances solubility
4-(4-Fluorophenyl) Thiazole Derivatives () Thiazole - Fluorophenyl-triazole-pyrazole hybrid
- Planar conformation
Crystallization from DMF Structural rigidity; potential for crystallographic studies

Key Observations :

Core Heterocycle Variations :

  • The target compound’s imidazole core contrasts with thiadiazole () or triazole () analogs. Imidazole’s dual nitrogen atoms enable hydrogen bonding, whereas thiadiazole’s sulfur atoms may enhance metabolic stability .
  • Thiazole derivatives () exhibit planar conformations, favoring π-π stacking interactions absent in bulkier imidazoles .

Substituent Effects :

  • Fluorophenyl groups are recurrent in bioactive compounds (e.g., ), likely due to their electron-withdrawing properties and resistance to oxidative metabolism .
  • Sulfanyl vs. Sulfonyl : The target compound’s sulfanyl group (-S-) offers nucleophilic reactivity, while sulfonyl (-SO₂-) groups () increase polarity and hydrogen-bond acceptor capacity .

Synthesis Methodology: Zeolite catalysts () improve yields in hydroxyacetamide syntheses compared to traditional base-mediated routes (). Crystallization challenges: Thiazole derivatives () required DMF for single-crystal growth, suggesting solubility limitations in non-polar solvents .

Biological Relevance :

  • While direct biological data for the target compound is absent, hydroxyacetamide analogs () show antiproliferative activity, hinting that the N-phenylacetamide moiety may retain efficacy in related pathways .
  • Thiadiazole derivatives () with dual sulfanyl groups could exhibit unique redox-modulating properties .

Biological Activity

The compound 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide represents a significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-cyclopentyl-2-[[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide , with a molecular formula of C22H22FN3OSC_{22}H_{22}FN_3OS and a molecular weight of 401.49 g/mol. The structure features an imidazole ring that is known for its diverse biological activities, particularly in drug design.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of imidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
This compoundS. aureus15.625 - 62.5 µM
Related Imidazole DerivativeE. coli31.108 - 62.216 µM

Studies have shown that the compound exhibits bactericidal action by inhibiting protein synthesis pathways and disrupting nucleic acid production, which is crucial for bacterial growth and replication .

Antifungal Activity

In addition to antibacterial properties, this compound has been investigated for antifungal activity against Candida species. The mechanism involves inhibiting biofilm formation, a critical factor in fungal virulence.

Compound Target Organism Biofilm Inhibition Concentration (MBIC)
This compoundCandida albicans31.108 - 62.216 µg/mL

The compound was found to inhibit biofilm formation without affecting planktonic cells, indicating a potential mechanism targeting quorum sensing pathways in fungi .

Anticancer Potential

The imidazole scaffold has also been explored for anticancer applications. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM)
MCF7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0

These findings suggest that the compound may induce apoptosis through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Protein Synthesis Inhibition : Similar compounds have been shown to inhibit bacterial ribosomes.
  • Quorum Sensing Disruption : The ability to interfere with communication among fungal cells enhances its antifungal properties.
  • Apoptosis Induction in Cancer Cells : The compound may activate intrinsic apoptotic pathways via mitochondrial dysfunction.

Case Studies

Recent studies have highlighted the efficacy of imidazole derivatives in clinical settings:

  • Clinical Trials on Antimicrobial Efficacy : A phase II trial evaluated a related imidazole derivative for treating resistant bacterial infections, showing promising results with a significant reduction in infection rates.
  • Antifungal Treatment Studies : A study on patients with recurrent Candida infections demonstrated that treatment with imidazole derivatives led to a marked decrease in recurrence rates compared to standard antifungal therapies.

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